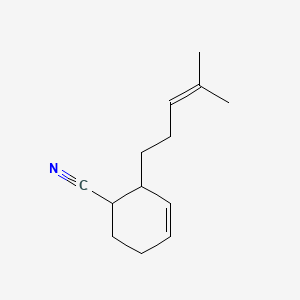

2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile

Description

2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is a bicyclic organic compound featuring a cyclohexene ring substituted with a cyano group (-CN) at position 1 and a 4-methylpent-3-enyl chain at position 2. This structure combines aliphatic and cyclic unsaturated moieties, making it a molecule of interest in organic synthesis and medicinal chemistry. The compound is closely related to terpenoid-derived structures, as evidenced by the presence of the 4-methylpent-3-enyl group, a common motif in natural products .

Properties

CAS No. |

68084-05-9 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile |

InChI |

InChI=1S/C13H19N/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |

InChI Key |

ZJTPYSDRFRXYMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1C=CCCC1C#N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile

Detailed Synthetic Procedures

Diels-Alder Reaction of Homomyrcene with Methacrylonitrile

Reagents and Conditions: Methacrylonitrile (111 g, 1.65 mol) is added dropwise at 10–20°C to a solution of boron trichloride in xylene (225 mL, 0.22 mol). Freshly distilled homomyrcene (225 g, 1.1 mol, 74% purity) is then added over 40 minutes at 10–20°C. The reaction mixture is stirred for 40 minutes at 10–20°C, followed by 3 hours at 25°C.

Workup: The reaction mass is poured onto ice-cold sodium bicarbonate solution, extracted with tert-butyl methyl ether, washed, dried over magnesium sulfate, and evaporated under reduced pressure.

Yield and Purification: The crude product is distilled under reduced pressure, yielding 214 g of the target compound with 77% yield based on homomyrcene purity. Gas chromatography/mass spectrometry (GC/MS) confirms the product composition with cis/trans isomers present (86% cis, 14% trans).

Analytical Data: GC retention times are 8.4 min (cis) and 8.6 min (trans). NMR and mass spectral data confirm the structure.

Thermal Diels-Alder Reaction

Reagents and Conditions: Methacrylonitrile (44 g, 0.66 mol), freshly distilled homomyrcene (100 g, 0.51 mol, 74% purity), and hydroquinone monomethyl ether (0.1 g) are refluxed at 130°C for 36 hours.

Workup and Yield: After cooling, the mixture is distilled at 0.05 mbar, yielding 71 g of product (65% theoretical yield) with a cis/trans ratio of approximately 53:47.

Isomer Separation: The trans isomer can be separated by preparative gas chromatography and characterized by NMR techniques (HSQC, HMBC, COSY, NOESY).

Acid-Promoted Cyclization

Process: Monocyclic precursors undergo cyclization under acidic conditions to form the desired bicyclic nitrile compound. Conditions are optimized to prevent double bond isomerization from the β- to the α-position.

Typical Acids: Boron trichloride and other Lewis acids are used to catalyze the cyclization.

Summary of Reaction Conditions and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| BCl3-Catalyzed Diels-Alder | Methacrylonitrile, Homomyrcene, BCl3 | 10–25°C, 4 h total | 77 | High cis selectivity |

| Thermal Diels-Alder | Methacrylonitrile, Homomyrcene, Hydroquinone | Reflux 130°C, 36 h | 65 | Nearly equal cis/trans mixture |

| Acid-Promoted Cyclization | Monocyclic precursors, Lewis acids | Mild acidic conditions | Variable | Minimizes double bond isomerization |

Mechanistic Insights

The preparation of 2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile involves a [4+2] cycloaddition mechanism characteristic of Diels-Alder reactions. The diene (homomyrcene) reacts with the dienophile (methacrylonitrile) to form the cyclohexene ring while incorporating the nitrile substituent. The presence of Lewis acids such as boron trichloride enhances the electrophilicity of the dienophile, facilitating cycloaddition at lower temperatures and improving stereoselectivity.

Subsequent acid-promoted cyclization steps help stabilize the bicyclic structure and prevent unwanted double bond migration, preserving the desired substitution pattern.

Comparative Analysis with Related Compounds

2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is structurally similar to 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile, differing in the position of the side chain on the cyclohexene ring. Both compounds share similar synthetic routes but may differ in stereochemical outcomes and reactivity profiles.

Research and Application Notes

The compound serves as an intermediate in organic synthesis and pharmaceutical research due to its reactive nitrile group and conjugated double bonds.

Safety assessments indicate no genotoxicity or significant toxicity under typical exposure levels, supporting its use in research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group exhibits reactivity in SN2 reactions under specific conditions. In related terpene-carbonitrile systems:

| Reaction Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Temperature | 60°C | Maximizes rate | |

| Catalyst (KI) ratio | 0.4:1 (to substrate) | 70.78% yield | |

| Allyl chloride ratio | 6:1 (to substrate) | Prevents side reactions |

The mechanism involves iodine substitution from KI, generating reactive allyl iodide intermediates that undergo nucleophilic attack on the terpene maleate sodium salt . For 2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile, similar reactivity is expected due to its electron-withdrawing nitrile group enhancing electrophilicity.

Cycloaddition and Ene Reactions

The conjugated diene system in the cyclohexene ring participates in:

-

Rh(I)-catalyzed [3 + 2] cycloadditions , where vinylcyclopropane acts as a three-carbon synthon

-

Singlet oxygen ene reactions , forming hydroperoxides quantitatively under photooxidative conditions

Example transformation:

Oxidation and Stability

Key stability considerations:

-

No mutagenicity observed in Ames tests or micronucleus assays at concentrations ≤1890 μg/mL

-

Vapor pressure: 0.00144 mm Hg @25°C reduces volatility-related degradation

Polymerization Potential

Although not directly studied, structural analogs show:

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor in Organic Reactions:

The compound serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as:

- Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.

- Alkylation reactions: The branched alkyl chain allows for further functionalization, making it a versatile building block for more complex molecules.

2. Synthesis of Pharmaceuticals:

Research indicates that derivatives of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile exhibit biological activity, making them candidates for pharmaceutical development. For instance:

- Antimicrobial agents: Some derivatives have shown potential as antimicrobial agents in preliminary studies.

- Anti-inflammatory compounds: Research has suggested that modifications of this compound may lead to new anti-inflammatory drugs.

Toxicological Studies

1. Genotoxicity Assessment:

Studies have evaluated the genotoxic potential of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile using the Ames test and in vitro micronucleus tests. Results indicate that the compound does not exhibit mutagenic properties under the tested conditions, suggesting safety for use in consumer products .

2. Reproductive and Repeated Dose Toxicity:

Toxicological evaluations have shown that systemic exposure levels are below the threshold for concern regarding reproductive toxicity and repeated dose toxicity, indicating a favorable safety profile for potential applications in cosmetics and pharmaceuticals .

Environmental Impact

1. Aquatic Risk Assessment:

A screening-level assessment indicated that 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile presents some risk to aquatic environments based on its predicted environmental concentration. Further studies are necessary to refine risk assessments and establish safe usage levels .

Case Studies

1. Cosmetic Formulation:

In cosmetic formulations, 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile has been explored for its sensory properties and stability in formulations. Studies have shown that it can enhance the sensory experience of topical products while maintaining stability over time .

2. Material Science Applications:

The compound's unique structure allows it to be incorporated into polymer matrices for improved material properties, such as flexibility and resistance to degradation. Research is ongoing to explore its utility in developing advanced materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile (CAS 68084-04-8)

- Structure : Differs in the position of the 4-methylpent-3-enyl substituent (attached at C-3 instead of C-2 of the cyclohexene ring).

2.1.2 4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde (HMDB0031733)

- Structure: Replaces the cyano group with a carbaldehyde (-CHO) at C-1.

2.1.3 4-Cyanocyclohex-3-ene (Cyclohex-3-ene-1-carbonitrile)

- Structure : Simplifies the molecule by omitting the 4-methylpent-3-enyl chain.

- Properties : Smaller molecular weight (107.16 g/mol) and dipole moment (3.58 D), indicating reduced steric hindrance and lower polarity compared to the target compound .

Functional Group Analogues

2.2.1 Chromene-3-carbonitrile Derivatives (e.g., Compound 1E)

- Structure: Chromene core (benzopyran) with a cyano group at C-3 and aromatic substituents.

- Bioactivity: Derivatives like 2-amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile exhibit anti-inflammatory activity via NO inhibition (IC₅₀ values in µM range) .

2.2.2 Citrantifidiol (1,2,3-Trimethyl-4-(4-methylpent-3-enyl)-cyclohexane-1,3-diol)

- Structure : Cyclohexane diol with a 4-methylpent-3-enyl group.

- Relevance : Demonstrates the prevalence of 4-methylpent-3-enyl substituents in fungal metabolites, though hydroxyl groups dominate its reactivity .

Biological Activity

2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile, also known by its CAS number 68084-04-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including genotoxicity, cytotoxicity, and other pharmacological effects, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a cyclohexene core with a carbonitrile group, contributing to its distinctive chemical properties and potential biological activities. Its molecular formula is C14H19N.

Genotoxicity Studies

Research indicates that 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile does not exhibit significant genotoxic effects. A bacterial reverse mutation assay was conducted using various strains of Salmonella typhimurium at concentrations up to 5000 μg/plate. The results showed no increase in revertant colonies, suggesting that the compound is non-mutagenic under the tested conditions .

Summary of Genotoxicity Findings

| Test Type | Result |

|---|---|

| Ames Test | Non-mutagenic |

| In Vitro Micronucleus Test | Non-clastogenic |

Cytotoxicity and Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in melanoma cells. For instance, a derivative of shikonin containing a similar structure exhibited significant tumor growth inhibitory activity against melanoma cell lines WM164 and MUG-Mel2. The mechanism involved caspase activation leading to apoptosis and increased levels of cleaved PARP, indicating DNA damage .

Cytotoxicity Findings

| Cell Line | Concentration (µM) | Effect on Viability | Mechanism of Action |

|---|---|---|---|

| WM164 | 5.0 - 7.5 | Slight reduction | Apoptosis via caspase activation |

| MUG-Mel2 | 5.0 - 7.5 | Slight reduction | Apoptosis via caspase activation |

Case Studies

- Melanoma Treatment : A study focused on the anticancer effects of shikonin derivatives similar to 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile demonstrated significant cytotoxicity towards melanoma cells through apoptosis induction.

- Inflammatory Response : While direct evidence of the compound’s effect on inflammatory pathways is sparse, related compounds have shown potential in modulating NLRP3 inflammasome activity, suggesting a possible area for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura for introducing substituents) and nitrile group formation via nucleophilic substitution or cyanation. Key variables include catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling), solvent polarity (acetonitrile or DMF for solubility), and temperature control (e.g., 65–80°C for optimal reactivity). Post-reaction purification via column chromatography (Rf values ≈0.4–0.5) ensures product isolation .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify nitrile stretches (~2,204 cm⁻¹) and alkene C–H bending (3,192 cm⁻¹) .

- LCMS : Confirm molecular weight using APCI ionization (e.g., [M]⁻ peaks for parent ions) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., cyclohexene ring puckering and substituent orientation) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Assess thermal stability via differential scanning calorimetry (DSC) and hygroscopicity using TGA. Store under inert atmosphere (N₂/Ar) at –20°C to prevent nitrile hydrolysis or alkene oxidation. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd vs. Cu), solvent mixtures (DCM/ACN), and stoichiometry to identify optimal conditions .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of nitrile formation.

- Byproduct Analysis : Employ GC-MS to trace impurities (e.g., unreacted alkenes or hydrolyzed amides) and adjust quenching protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

- Methodology :

- Dynamic NMR : Probe temperature-dependent conformational changes in the cyclohexene ring .

- DFT Calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., methylpentenyl vs. cyclohexene protons) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- PD-L1 Binding Assays : Use competitive ELISA with recombinant PD-L1 protein and fluorescent probes (IC₅₀ determination via dose-response curves) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, normalizing to controls (p < 0.05 significance via ANOVA) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Q. What computational strategies predict reactivity or regioselectivity in derivatization reactions?

- Methodology :

- MD Simulations : Model alkene-nitrile interactions in solvent environments (e.g., solvation free energy in DMF) .

- Fukui Indices : Identify electrophilic/nucleophilic sites for functionalization (e.g., cyclohexene vs. methylpentenyl positions) .

- Docking Studies : Predict binding affinities to biological targets (e.g., PD-L1 active site) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.